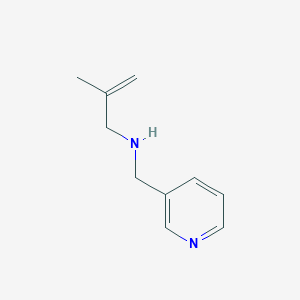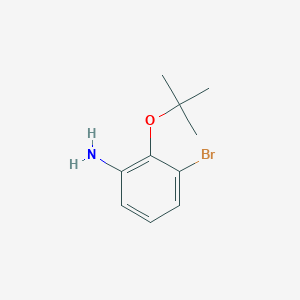![molecular formula C40H48N6O7 B13305449 (17S,18S)-20-[2-[[(1S)-5-amino-1-carboxypentyl]amino]-2-oxoethyl]-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid](/img/structure/B13305449.png)
(17S,18S)-20-[2-[[(1S)-5-amino-1-carboxypentyl]amino]-2-oxoethyl]-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (17S,18S)-20-[2-[[(1S)-5-amino-1-carboxypentyl]amino]-2-oxoethyl]-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid is a complex organic molecule It belongs to the class of porphyrins, which are macrocyclic compounds known for their role in biological systems, particularly in the formation of heme and chlorophyll
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17S,18S)-20-[2-[[(1S)-5-amino-1-carboxypentyl]amino]-2-oxoethyl]-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid involves multiple steps. The process typically starts with the preparation of the tetrapyrrole macrocycle, followed by the introduction of various side chains and functional groups. Common reagents used in these reactions include pyrrole, aldehydes, and metal catalysts. The reaction conditions often require controlled temperatures and inert atmospheres to prevent oxidation and degradation of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple double bonds and functional groups makes it susceptible to oxidation, leading to the formation of oxo-derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting carboxylic acids to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with some reactions requiring acidic or basic environments, while others need specific solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
The compound has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in the formation of heme and chlorophyll analogs.
Medicine: Explored for its potential therapeutic applications, such as in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts, due to its unique electronic properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it can interact with metal ions to form complexes that participate in essential biochemical processes. The molecular targets and pathways involved include:
Metal Ion Coordination: The compound can coordinate with metal ions, such as iron and magnesium, to form complexes that are crucial for the function of heme and chlorophyll.
Photodynamic Therapy: In medical applications, the compound can generate reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other porphyrins and their derivatives, such as:
Heme: An iron-containing porphyrin essential for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin crucial for photosynthesis in plants.
Phthalocyanines: Synthetic porphyrin analogs used in various industrial applications.
Uniqueness
The uniqueness of (17S,18S)-20-[2-[[(1S)-5-amino-1-carboxypentyl]amino]-2-oxoethyl]-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid lies in its specific functional groups and side chains, which confer distinct properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C40H48N6O7 |
|---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
(17S,18S)-20-[2-[[(1S)-5-amino-1-carboxypentyl]amino]-2-oxoethyl]-18-(2-carboxyethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid |
InChI |
InChI=1S/C40H48N6O7/c1-7-23-19(3)28-16-30-21(5)25(12-13-35(48)49)37(45-30)26(15-34(47)44-27(39(50)51)11-9-10-14-41)38-36(40(52)53)22(6)31(46-38)18-33-24(8-2)20(4)29(43-33)17-32(23)42-28/h7,16-18,21,25,27,42-43H,1,8-15,41H2,2-6H3,(H,44,47)(H,48,49)(H,50,51)(H,52,53)/t21-,25-,27-/m0/s1 |
InChI Key |
ZZEDXFAXDRLINW-NOOLENRPSA-N |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)N[C@@H](CCCCN)C(=O)O)CCC(=O)O)C)C)C=C)C |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CCCCN)C(=O)O)CCC(=O)O)C)C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2-Methylbutyl)amino]phenyl}methanol](/img/structure/B13305369.png)
![[3-(2-Chlorophenyl)oxiran-2-yl]methanol](/img/structure/B13305370.png)
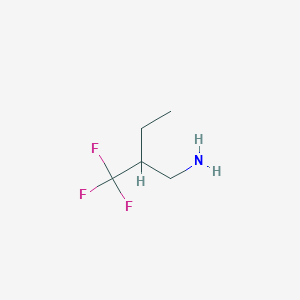


![1-([(2-Bromocyclopentyl)oxy]methyl)-2-chlorobenzene](/img/structure/B13305394.png)
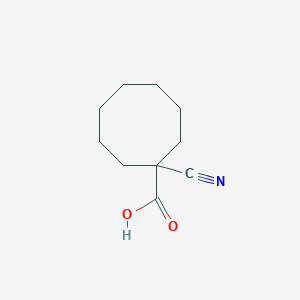

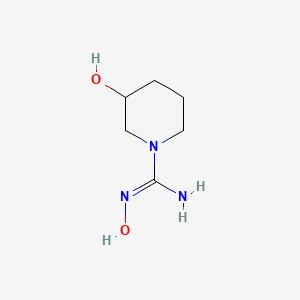
amine](/img/structure/B13305428.png)
![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid](/img/structure/B13305435.png)
![Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B13305443.png)
